molecular formula C16H22N2O B2518412 N-[(1,2-dimethylindol-5-yl)methyl]pentanamide CAS No. 852136-99-3

N-[(1,2-dimethylindol-5-yl)methyl]pentanamide

Cat. No. B2518412
CAS RN: 852136-99-3
M. Wt: 258.365
InChI Key: VVXPTFAWAGMRSI-UHFFFAOYSA-N
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Description

N-[(1,2-dimethylindol-5-yl)methyl]pentanamide, also known as DMIP, is a chemical compound that has been gaining attention in the scientific community due to its potential pharmacological properties. DMIP belongs to the class of indole derivatives and has been identified as a potential therapeutic agent for various diseases.

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

Anti-HIV Activity

Indole derivatives have been investigated for their potential as anti-HIV agents. Researchers synthesized novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies, revealing their anti-HIV-1 activity .

Other Biological Activities

Indole derivatives also exhibit antitubercular, antidiabetic, and antimalarial activities. While direct evidence for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide is limited, its indole framework suggests broader therapeutic possibilities.

Mechanism of Action

Target of Action

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide is a derivative of indole, a heterocyclic aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide may interact with its targets in a way that results in one or more of these effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways, leading to diverse downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.

properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-4-5-6-16(19)17-11-13-7-8-15-14(10-13)9-12(2)18(15)3/h7-10H,4-6,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXPTFAWAGMRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide

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